(1,2,3,4,5,6-13C6)Cyclohexanone
Overview
Description
Cyclohexanone (1,2,3,4,5,6-13C6) is an organic compound with the molecular formula C6H12O. It is a cyclic ketone with a six-membered ring. Cyclohexanone is a colorless liquid that is miscible with most organic solvents and is a common chemical intermediate for a variety of reactions in the laboratory. It is a versatile starting material for the synthesis of many compounds and is used in the production of nylon, polyesters, and other polymers. It is also used as a solvent in the manufacture of pharmaceuticals, pesticides, and dyes.
Scientific Research Applications
Catalytic Applications
Cyclohexanone is a crucial intermediate in chemical industries, particularly in the synthesis of polyamides. The challenge of selectively hydrogenating phenol to cyclohexanone under mild conditions has been addressed by employing a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride. This catalyst exhibited high activity and selectivity, achieving over 99% conversion and selectivity under atmospheric pressure of hydrogen in aqueous media without additives (Wang et al., 2011).
Material Science
In materials science, ZIF-78 membrane derived from amorphous precursors demonstrated permselectivity for a cyclohexanone/cyclohexanol mixture, highlighting its potential in industrial separations. The membrane was synthesized on a porous silica substrate by a secondary growth method, showing promise for the separation of cyclohexanone and cyclohexanol due to their close boiling points (Fan et al., 2014).
Chemical Synthesis
In the realm of chemical synthesis, cyclohexanone and its derivatives have been explored for their reactivity and potential in forming new compounds. For instance, the interaction of functionalized cyclohexanones with hydroxylamine has been studied, revealing the formation of oximes and the potential for synthesizing benzisoxazoles and other heterocyclic systems (Nosova et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1,2,3,4,5,6-13C6)Cyclohexanone is Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of nitrate esters and nitroaromatic compounds .
Mode of Action
It is known that cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, interacts with its target enzyme to induce biochemical changes .
Biochemical Pathways
It is known that cyclohexanone can be involved in the oxidation process . More research is needed to elucidate the exact pathways and their downstream effects.
Result of Action
It is known that cyclohexanone is an intermediate in the synthesis of CCNU, an effective antitumor agent . .
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.099 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.